molecular formula C14H21NO6 B5087432 N-(2,3-dimethoxybenzyl)-2-propanamine oxalate

N-(2,3-dimethoxybenzyl)-2-propanamine oxalate

Cat. No. B5087432
M. Wt: 299.32 g/mol
InChI Key: BVFRACCOAYSZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxybenzyl)-2-propanamine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of phenethylamines and is also known as 2C-D.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)-2-propanamine oxalate is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, which can lead to altered states of consciousness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dimethoxybenzyl)-2-propanamine oxalate are not well studied. However, it is believed to have similar effects to other psychedelic compounds, such as LSD and psilocybin. These effects include altered perception, mood, and thought processes.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dimethoxybenzyl)-2-propanamine oxalate is its relatively simple synthesis method, which makes it accessible for laboratory experiments. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(2,3-dimethoxybenzyl)-2-propanamine oxalate. One area of interest is its potential therapeutic use in psychotherapy. Further studies are needed to understand its mechanism of action and potential side effects. Additionally, there is a need for more research on the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of N-(2,3-dimethoxybenzyl)-2-propanamine oxalate involves the condensation of 2,3-dimethoxybenzaldehyde with 2-propanamine. The resulting intermediate is then oxidized to form the final product, N-(2,3-dimethoxybenzyl)-2-propanamine oxalate. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

N-(2,3-dimethoxybenzyl)-2-propanamine oxalate has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its use as a psychedelic compound. Studies have shown that N-(2,3-dimethoxybenzyl)-2-propanamine oxalate can induce altered states of consciousness and has the potential to be used in psychotherapy.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.C2H2O4/c1-9(2)13-8-10-6-5-7-11(14-3)12(10)15-4;3-1(4)2(5)6/h5-7,9,13H,8H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFRACCOAYSZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=CC=C1)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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